molecular formula C20H17BrOS B2912436 2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol CAS No. 251307-37-6

2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol

Cat. No.: B2912436
CAS No.: 251307-37-6
M. Wt: 385.32
InChI Key: UZARFOHRHVNQSJ-UHFFFAOYSA-N
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Description

2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is a synthetic organic compound of interest in chemical and pharmaceutical research. The structure features a central 1,1-diphenylethanol core, a motif present in various biologically active molecules , which is further functionalized with a (4-bromophenyl)sulfanyl group. This molecular architecture, combining a tertiary alcohol with a thioether linkage and a brominated aryl system, makes it a potential intermediate for the synthesis of more complex chemical entities. Researchers may value this compound for exploring structure-activity relationships, particularly in medicinal chemistry programs targeting protein-protein interactions or enzyme inhibition where the bulky diphenyl group can serve as a molecular anchor. The bromine atom offers a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling rapid diversification of the molecular scaffold. The thioether bridge can influence the compound's electronic properties and metabolic stability. This product is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromophenyl)sulfanyl-1,1-diphenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZARFOHRHVNQSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)Br)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of 2-[(4-bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanone.

    Reduction: Formation of 2-[(4-phenyl)sulfanyl]-1,1-diphenyl-1-ethanol.

    Substitution: Formation of 2-[(4-substituted phenyl)sulfanyl]-1,1-diphenyl-1-ethanol.

Scientific Research Applications

2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The bromophenyl and sulfanyl groups are key functional groups that can interact with biological molecules, potentially inhibiting or modifying their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Analogues

4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10)
  • Structure: Lacks the sulfanyl-ethanol substituent of 12.
  • Synthesis : Precursor to 12 , synthesized from 4-bromoaniline.
Ketone Intermediate (11)
  • Structure : Contains a carbonyl group instead of the hydroxyl in 12 .
  • Melting Point : 152–153°C, significantly lower than 12 , indicating reduced hydrogen bonding .
  • Reactivity : The carbonyl group in 11 is critical for subsequent reduction to 12 .
Other Triazole Derivatives
  • Bioactive Analogues : 1,2,4-Triazole-3-thiol derivatives with varied substituents (e.g., adamantyl, naphthyl) show enhanced antimicrobial and anti-inflammatory activities compared to 12 . For example, S-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols exhibit MIC values of 6.25–12.5 µg/mL against S. aureus .

Sulfur-Containing Ethanol Derivatives

2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
  • Structure : Replaces the sulfanyl group in 12 with a sulfonyl group and substitutes bromine with fluorine.
  • Key Differences :
    • Electron-Withdrawing Effect : The sulfonyl group increases polarity and acidity compared to the sulfanyl group.
    • Bioactivity : Sulfonyl derivatives often exhibit stronger antimicrobial activity due to enhanced electrophilicity .
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol
  • Structure : Features a fluorinated benzyl group instead of the triazole ring in 12 .
  • Applications : Fluorinated analogs are explored for CNS drug development due to improved blood-brain barrier penetration .

Diphenyl Ethanol Derivatives

1-(4-Biphenylyl)ethanol
  • Structure: Lacks the sulfanyl and triazole groups but retains the diphenyl-ethanol backbone.
  • Applications : Used as a chiral building block in asymmetric synthesis .
1-(4-Bromophenyl)-2-methyl-1-propanone
  • Structure: Shares the bromophenyl group but replaces ethanol with a methyl-propanone chain.
  • Safety : Classified as hazardous (GHS08) due to respiratory irritation risks .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
12 ~460 (estimated) 183.5–185 Triazole, sulfanyl, ethanol
Ketone 11 ~443 (estimated) 152–153 Triazole, sulfanyl, ketone
2-[(4-Fluorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol 336.34 Not reported Sulfonyl, diphenyl, ethanol
2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}ethan-1-ol 265.15 Not reported Fluorobenzyl, sulfanyl, ethanol

Biological Activity

2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C20H17BrOSC_{20}H_{17}BrOS. Its unique structure, characterized by a bromophenyl group and a sulfanyl moiety attached to a diphenyl ethanol framework, suggests potential biological activities that are of interest in medicinal and pharmaceutical research. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, along with relevant case studies and research findings.

  • Molecular Formula : C20H17BrOSC_{20}H_{17}BrOS
  • Molecular Weight : 385.3 g/mol
  • CAS Number : 251307-37-6

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Notable areas of focus include:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential efficacy against cancer cell lines.
  • Antioxidant Effects : The compound may possess antioxidant properties that contribute to its biological effectiveness.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of pathogenic bacteria.

Key Findings:

  • The compound displayed inhibition against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) being evaluated through standard microbiological techniques.
Bacterial StrainMIC (µg/mL)Notes
Staphylococcus aureus8Effective against clinical strains
Staphylococcus epidermidis16Moderate activity observed

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Anticancer Properties

The anticancer activity of this compound has been explored through various assays.

Case Study Insights:

In vitro assays conducted on multiple cancer cell lines indicated that the compound could inhibit cell proliferation effectively. For example:

Cell LineIC50 (µg/mL)Mechanism of Action
MCF-7 (Breast Cancer)12Induces apoptosis
HeLa (Cervical Cancer)15Cell cycle arrest observed

These findings highlight the potential of this compound as a lead structure for developing anticancer therapies.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests.

Results Summary:

In antioxidant assays, the compound exhibited significant radical scavenging activity:

Assay TypeIC50 (µg/mL)
DPPH Scavenging25
ABTS Scavenging30

These results suggest that the compound may protect against oxidative stress, which is implicated in numerous diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfanyl group plays a crucial role in interacting with biological targets such as enzymes and receptors involved in cell signaling pathways.

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